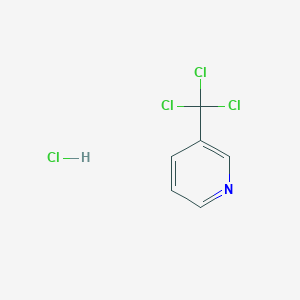

![molecular formula C12H12N2O4 B2973327 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1001755-21-0](/img/structure/B2973327.png)

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

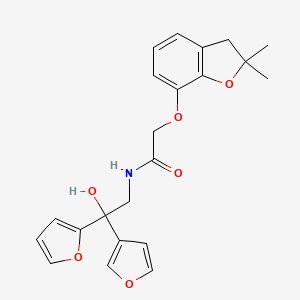

Description

1-(4-Methoxyphenoxy)methyl-1H-pyrazole-3-carboxylic acid, also known as MOPCA, is a compound of great scientific interest due to its potential applications in a variety of fields. It is a carboxylic acid derivative of 4-methoxyphenoxy and 1H-pyrazole, and has a molecular formula of C9H9NO3. MOPCA has been studied for its potential use in laboratory experiments, as well as its biochemical and physiological effects.

Scientific Research Applications

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use in the synthesis of various compounds, such as 1-phenyl-4-methoxy-1H-pyrazole-3-carboxamide and 4-methoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. In addition, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has been studied for its potential use in the synthesis of organic compounds, such as 1-phenyl-4-methoxy-1H-pyrazole-3-carboxylic acid and its derivatives.

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with peroxisome proliferator-activated receptor (ppar)-α . PPAR-α is a transcription factor belonging to the nuclear receptor superfamily, which controls hepatic lipid flux and improves plasma lipid profiles .

Mode of Action

Similar compounds have been shown to bind to ppar-α, regulating the expression of target genes that modulate lipid metabolism . This results in decreased plasma triglyceride levels and increased high-density lipoprotein cholesterol levels .

Biochemical Pathways

Ppar-α agonists like this compound are known to regulate the expression of several target genes that code for proteins involved in carbohydrate and lipid metabolism .

Result of Action

Based on its potential interaction with ppar-α, it can be inferred that this compound may have a role in modulating lipid metabolism, potentially leading to decreased plasma triglyceride levels and increased high-density lipoprotein cholesterol levels .

Advantages and Limitations for Lab Experiments

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be used in a variety of different reactions. In addition, it is relatively stable, and is not easily degraded by light or heat. However, 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be difficult to purify, and can be toxic in high concentrations.

Future Directions

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has a wide range of potential future applications. It could be used to develop new drugs for the treatment of inflammation, cancer, and other diseases. In addition, it could be used to develop new organic compounds, such as polymers, surfactants, and catalysts. Finally, it could be used to develop new materials for use in various industries, such as the automotive and electronics industries.

Synthesis Methods

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods. One of the most commonly used methods is the condensation reaction of 4-methoxyphenol and 1-methylpyrazole-3-carboxylic acid, which produces 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid as the main product. Other methods such as the reaction of 4-methoxyphenol and ethyl pyrazole-3-carboxylate, as well as the reaction of 4-methoxyphenol and 3-methylpyrazole-3-carboxylic acid, have also been used to synthesize 1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid.

properties

IUPAC Name |

1-[(4-methoxyphenoxy)methyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-17-9-2-4-10(5-3-9)18-8-14-7-6-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQBMTAYRTYFIIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2973245.png)

![N-{[(2S,3R)-1-methyl-2-(1-methyl-1H-imidazol-2-yl)-5-oxopyrrolidin-3-yl]methyl}prop-2-enamide](/img/structure/B2973247.png)

![1-[(3-Nitrobenzyl)amino]propan-2-ol](/img/structure/B2973248.png)

![2-(3-(Dimethylamino)propyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2973250.png)

![2-[2-(Difluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B2973251.png)

![2-(isopropylthio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2973253.png)

![Ethyl 1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2973258.png)